molecular formula C14H23N3 B14912305 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B14912305
M. Wt: 233.35 g/mol
InChI Key: GSORIQZEYJWZLY-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine is a synthetic organic compound that features a piperidine ring and a pyridine ring connected by a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be introduced via nucleophilic substitution reactions, where a halogenated propan-1-amine reacts with the piperidine ring.

    Introduction of the Pyridine Ring: The pyridine ring can be attached through a variety of methods, including cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be explored for its interactions with biological targets, such as enzymes or receptors.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    3-(Piperidin-1-yl)-N-(pyridin-4-ylmethyl)propan-1-amine: Another isomer with the pyridine ring attached at the 4-position.

    3-(Morpholin-4-yl)-N-(pyridin-2-ylmethyl)propan-1-amine: A related compound with a morpholine ring instead of a piperidine ring.

Uniqueness

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

3-piperidin-1-yl-N-(pyridin-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2

InChI Key

GSORIQZEYJWZLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNCC2=CC=CC=N2

Origin of Product

United States

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